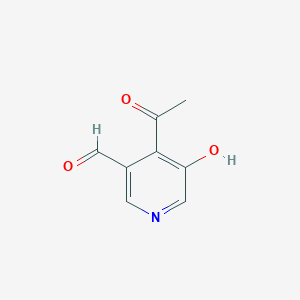

4-Acetyl-5-hydroxynicotinaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7NO3 |

|---|---|

Molecular Weight |

165.15 g/mol |

IUPAC Name |

4-acetyl-5-hydroxypyridine-3-carbaldehyde |

InChI |

InChI=1S/C8H7NO3/c1-5(11)8-6(4-10)2-9-3-7(8)12/h2-4,12H,1H3 |

InChI Key |

BDNNORQIEGLTCC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=NC=C1C=O)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 4 Acetyl 5 Hydroxynicotinaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is a primary site for chemical reactions due to the electrophilic nature of its carbonyl carbon. youtube.com The carbon-oxygen double bond is polarized, with the oxygen atom drawing electron density, leaving the carbon atom with a partial positive charge and thus susceptible to attack by nucleophiles. libretexts.org Generally, aldehydes are more reactive than ketones partly because they are less sterically hindered. libretexts.orglibretexts.org

Nucleophilic addition is a characteristic reaction of aldehydes. libretexts.org The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate as the carbon rehybridizes from sp² to sp³. khanacademy.org This reaction can be catalyzed by either acid or base. In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon a much stronger electrophile. youtube.com In basic conditions, a negatively charged nucleophile directly attacks the carbonyl carbon. libretexts.org

Common nucleophilic addition reactions applicable to the aldehyde group of 4-Acetyl-5-hydroxynicotinaldehyde include:

Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) across the carbonyl double bond to form a cyanohydrin. youtube.com

Grignard Reactions: Addition of organometallic Grignard reagents (R-MgX) to produce secondary alcohols upon workup. youtube.com

Acetal Formation: Reaction with alcohols in the presence of an acid catalyst to form acetals, which can serve as protecting groups for the aldehyde functionality. libretexts.org

| Reaction Type | Nucleophile | Typical Reagents | Product Type |

|---|---|---|---|

| Cyanohydrin Formation | Cyanide ion (CN⁻) | HCN, KCN/H⁺ | α-Hydroxy nitrile |

| Grignard Reaction | Carbanion (R⁻) | R-MgX, then H₃O⁺ | Secondary Alcohol |

| Acetal Formation | Alcohol (R-OH) | 2 equivalents R-OH, H⁺ catalyst | Acetal |

| Hydrate Formation | Water (H₂O) | H₂O (acid or base catalyzed) | Gem-diol (Hydrate) |

The aldehyde group is readily oxidized to a carboxylic acid. youtube.com This transformation is a common synthetic procedure and can be achieved using a variety of oxidizing agents under mild conditions. organic-chemistry.org The presence of other functional groups, such as the acetyl and hydroxyl groups in this compound, necessitates the use of chemoselective oxidants to avoid unwanted side reactions.

Several methods are available for this oxidation:

Oxone: A mixture containing potassium peroxymonosulfate, which provides a mild and efficient method for converting aldehydes to carboxylic acids. organic-chemistry.org

N-Hydroxyphthalimide (NHPI): Used as an organocatalyst in aerobic oxidations, offering a transition-metal-free pathway. organic-chemistry.org

Pyridinium Chlorochromate (PCC): While often used for the controlled oxidation of primary alcohols to aldehydes, in the presence of an oxidant like periodic acid (H₅IO₆), it can catalyze the oxidation of aldehydes to carboxylic acids. organic-chemistry.org

| Reagent/System | Conditions | Product | Key Features |

|---|---|---|---|

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous or organic solvent | 4-Acetyl-5-hydroxynicotinic acid | Mild, simple protocol, alternative to metal oxidants. organic-chemistry.org |

| N-Hydroxyphthalimide (NHPI) / O₂ | Aerobic, organic or aqueous solvent | 4-Acetyl-5-hydroxynicotinic acid | Organocatalytic, uses oxygen as the terminal oxidant. organic-chemistry.org |

| H₅IO₆ with PCC (cat.) | Acetonitrile (B52724) | 4-Acetyl-5-hydroxynicotinic acid | Facile and quantitative preparation. organic-chemistry.org |

| Sodium Perborate (NaBO₃) | Acetic acid | 4-Acetyl-5-hydroxynicotinic acid | Effective for aromatic aldehydes. organic-chemistry.org |

Upon formation, the resulting 4-Acetyl-5-hydroxynicotinic acid can undergo further reactions, such as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com

Reductive amination is a powerful method for converting aldehydes and ketones into primary, secondary, or tertiary amines. nih.govyoutube.com The process begins with the condensation of the aldehyde with ammonia (B1221849) or a primary or secondary amine to form an imine or iminium ion intermediate. youtube.comyoutube.com This intermediate is then reduced in situ by a reducing agent. youtube.com

A key challenge is the choice of reducing agent. It must be mild enough not to reduce the initial aldehyde but strong enough to reduce the imine intermediate. youtube.com Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this purpose because it is selective for the protonated imine (iminium ion) over the carbonyl group. youtube.com The reaction is typically most efficient under mildly acidic conditions (pH 4-5), which favor imine formation without deactivating the amine nucleophile. youtube.com

| Amine Source | Reducing Agent | Product Type | Mechanism Highlight |

|---|---|---|---|

| Ammonia (NH₃) | NaBH₃CN or H₂/Catalyst | Primary Amine | Forms an imine intermediate, which is then reduced. nih.gov |

| Primary Amine (R-NH₂) | NaBH₃CN or H₂/Catalyst | Secondary Amine | Forms a substituted iminium ion, followed by reduction. youtube.com |

| Secondary Amine (R₂NH) | NaBH₃CN or H₂/Catalyst | Tertiary Amine | Forms a substituted iminium ion, followed by reduction. libretexts.org |

Reactivity of the Hydroxyl Functional Group

The phenolic hydroxyl group (-OH) on the pyridine (B92270) ring is a versatile functional handle. Its reactivity is influenced by its nucleophilic oxygen atom and its ability to act as a proton donor. nih.gov

The hydroxyl group can be readily derivatized to form esters and ethers, which can alter the compound's physical and biological properties or serve as protecting groups during other transformations.

Esterification: This is commonly achieved by reacting the hydroxyl group with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). medcraveonline.com For example, acetyl chloride can be used to convert the hydroxyl group into an acetate (B1210297) ester. oregonstate.edu Alternatively, direct Fischer esterification with a carboxylic acid under acidic conditions is a classic method, though it is an equilibrium process. masterorganicchemistry.commasterorganicchemistry.com

Etherification (Williamson Ether Synthesis): This reaction typically involves deprotonating the hydroxyl group with a strong base (like sodium hydride, NaH) to form a more nucleophilic alkoxide ion. This ion then undergoes an Sₙ2 reaction with an alkyl halide (e.g., methyl iodide) to form an ether. The choice of base and solvent is crucial to ensure efficient deprotonation and subsequent alkylation.

| Reaction | Reagents | Product |

|---|---|---|

| Esterification (Acylation) | Acetyl chloride, Pyridine | 5-Acetoxy-4-acetylnicotinaldehyde |

| Esterification (Fischer) | Carboxylic Acid (RCOOH), H⁺ catalyst | Corresponding Ester |

| Etherification (Williamson) | 1. NaH; 2. Alkyl Halide (R-X) | 5-Alkoxy-4-acetylnicotinaldehyde |

The presence of both a hydrogen bond donor (the -OH group) and several hydrogen bond acceptors (the pyridine nitrogen, the hydroxyl oxygen, and the two carbonyl oxygens) allows for significant hydrogen bonding. nih.gov

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond can form between the hydroxyl group's hydrogen and the oxygen of the adjacent acetyl group. This six-membered ring formation can decrease the nucleophilicity of the hydroxyl oxygen and reduce its availability for intermolecular reactions like esterification or etherification, potentially requiring harsher reaction conditions.

Intermolecular Hydrogen Bonding: In solution, particularly in protic solvents, the functional groups of this compound can engage in hydrogen bonding with solvent molecules. This solvation can influence the reactivity of all functional groups. For example, hydrogen bonding to the carbonyl oxygens can further increase the electrophilicity of the carbonyl carbons, potentially facilitating nucleophilic attack. nih.gov The ability of pyridine bases to form hydrogen bonds is well-documented and correlates with their reactivity. nih.gov

The interplay between these hydrogen bonding interactions can subtly modulate the chemical selectivity of the molecule in various transformations.

Reactivity of the Pyridine Nucleus

Electrophilic and Nucleophilic Aromatic Substitution Considerations

Conversely, the electron-deficient nature of the ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present at one of the activated positions (C2, C4, or C6). In the parent compound, direct SNAr is not applicable as there is no leaving group. However, if a derivative were synthesized with a halogen at the C2 or C6 position, it would be readily displaced by nucleophiles. The stability of the anionic Meisenheimer-type intermediate, which is enhanced by the electronegative nitrogen and the electron-withdrawing substituents, is the driving force for this reactivity. General principles of SNAr on pyridines show that attack at the C2 and C4 positions is favored because the negative charge in the intermediate can be delocalized onto the nitrogen atom.

Directed C-H Functionalization Strategies

Direct C-H functionalization offers a modern alternative to classical substitution reactions, allowing for the formation of new bonds at otherwise unreactive positions. In this compound, the C-H bonds at the C2 and C6 positions are potential targets for such transformations. The existing functional groups can serve as internal directing groups to guide a metal catalyst to a specific C-H bond, ensuring high regioselectivity.

Hydroxyl-Directed Functionalization: The C5-hydroxyl group is a well-established directing group for ortho-C-H functionalization. It can coordinate to a metal center (e.g., Rh, Pd, Ru) and direct the catalyst to activate the adjacent C6-H bond for various coupling reactions, such as arylation, alkylation, or acyloxylation.

Aldehyde-Directed Functionalization: The C3-formyl group can also act as a directing group, potentially guiding a catalyst to the C2-H bond.

The table below illustrates typical conditions for directed C-H functionalization on pyridine scaffolds, which could be adapted for the target molecule.

| Reaction Type | Directing Group | Catalyst/Reagents | Product Type |

| ortho-Arylation | Hydroxyl | Pd(OAc)₂, Ligand, Ar-X | 6-Aryl-pyridine |

| ortho-Alkenylation | Hydroxyl | [RhCp*Cl₂]₂, AgSbF₆, Alkene | 6-Alkenyl-pyridine |

| ortho-Acetoxylation | Hydroxyl | Pd(OAc)₂, PhI(OAc)₂ | 6-Acetoxypyridine |

| ortho-Alkylation | Carbonyl | Ru(p-cymene)Cl₂]₂, Alkyl-X | 2-Alkyl-pyridine |

This table presents generalized conditions based on known pyridine chemistry and serves as a predictive model.

Role as a Transient Directing Group in Metal-Catalyzed Transformations

The aldehyde and acetyl functionalities within this compound make it an excellent candidate to function as a transient directing group (TDG). nih.govsnnu.edu.cn In this strategy, the aldehyde or ketone reacts reversibly with a primary amine substrate to form an imine in situ. This imine then acts as a bidentate ligand, coordinating to a transition metal catalyst and directing it to perform a C-H functionalization on the substrate molecule. nih.govsnnu.edu.cnresearchgate.net After the reaction, the imine hydrolyzes to release the functionalized product and regenerate the aldehyde, meaning it is not consumed in the reaction.

The use of 2-hydroxynicotinaldehyde (B1277654) as a TDG for the γ-C(sp³)–H arylation of free primary amines has been reported, highlighting the potential of such scaffolds in catalysis. nih.gov The this compound molecule could similarly be employed to facilitate challenging C-H functionalization reactions on a wide range of amine-containing substrates.

| Catalyst System | Transient Directing Group | Substrate Type | Transformation |

| Pd(OAc)₂ / Ligand | 2-Hydroxynicotinaldehyde | Primary Amines | γ-C(sp³)–H Arylation |

| [Rh(III)] | Salicylaldehyde | Anilines | ortho-C-H Olefination |

| [Pd(II)] | Acetylferrocene / Amino Acid | Ferrocenes | C(sp²)–H Arylation |

| [Re(I)] | Aromatic Aldehydes / Amide | Aromatic Aldehydes | C-H Annulation |

This table shows examples of carbonyl compounds used as transient directing groups or precursors to them. nih.govsnnu.edu.cnsnnu.edu.cn

Multi-Component Reactions and Cascade Transformations involving Nicotinaldehyde Scaffolds

The nicotinaldehyde moiety is a versatile building block for the synthesis of complex molecular architectures through multi-component reactions (MCRs) and cascade transformations. MCRs are one-pot processes where three or more reactants combine to form a product that incorporates structural features from each starting material, offering high efficiency and atom economy. nih.govnih.gov

The aldehyde group in this compound can readily participate in several classic MCRs:

Hantzsch Dihydropyridine (B1217469) Synthesis: The molecule can serve as the aldehyde component, reacting with two equivalents of a β-ketoester and ammonia to construct a new, highly substituted 1,4-dihydropyridine (B1200194) ring. nih.gov

Biginelli Reaction: In a reaction with a β-dicarbonyl compound and urea (B33335) or thiourea, it can form dihydropyrimidinones or thiones.

Ugi Reaction: As the carbonyl component, it can react with an amine, an isocyanide, and a carboxylic acid to produce α-acylamino carboxamide derivatives.

The presence of multiple reactive sites also enables the design of cascade transformations , where the product of an initial reaction undergoes subsequent intramolecular transformations. For example, an MCR involving the aldehyde could generate an intermediate that then undergoes a spontaneous cyclization or condensation reaction involving the C5-hydroxyl or C4-acetyl group, leading to the rapid assembly of complex heterocyclic systems.

| Multi-Component Reaction | Key Reactants | Core Product Scaffold |

| Hantzsch Synthesis | Aldehyde, 2x β-Ketoester, Ammonia | 1,4-Dihydropyridine |

| Biginelli Reaction | Aldehyde, β-Dicarbonyl, Urea/Thiourea | Dihydropyrimidinone |

| Strecker Synthesis | Aldehyde, Amine, Cyanide | α-Aminonitrile |

| Ugi Reaction | Aldehyde, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide |

| Petasis Reaction | Aldehyde, Amine, Boronic Acid | β-Amino Alcohol |

This table lists prominent MCRs where an aldehyde is a key starting material. nih.gov

Advanced Analytical and Spectroscopic Characterization for Structural Elucidation

Integrated Spectroscopic Techniques for Molecular Structure Determination

The combination of various spectroscopic methods is crucial for the unambiguous determination of a molecule's structure. Each technique provides a unique piece of the structural puzzle, and their integrated application is the cornerstone of modern chemical analysis.

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are essential for identifying the different types of hydrogen and carbon atoms in a molecule and their immediate electronic surroundings. For 4-Acetyl-5-hydroxynicotinaldehyde, a ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the aldehyde proton, the acetyl methyl protons, and the hydroxyl proton. The chemical shifts (δ) of these protons would provide information about their local chemical environment. Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon atoms and their nature (e.g., carbonyl, aromatic, methyl).

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aldehyde-H | ~9.5-10.5 |

| Aromatic-H | ~7.0-8.5 |

| Acetyl-CH₃ | ~2.0-2.5 |

| Hydroxyl-OH | Variable |

Note: These are estimated values based on analogous structures. Actual experimental data is required for confirmation.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aldehyde C=O | ~190-200 |

| Acetyl C=O | ~195-205 |

| Aromatic-C | ~110-160 |

| Acetyl-CH₃ | ~20-30 |

Note: These are estimated values based on analogous structures. Actual experimental data is required for confirmation.

Two-dimensional NMR techniques are critical for establishing connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify which protons are adjacent to each other on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which would be instrumental in confirming the positions of the acetyl, hydroxyl, and aldehyde groups on the pyridine ring.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. An MS spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the compound's exact molecular formula. chemguide.co.uklibretexts.orgyoutube.comyoutube.com The fragmentation pattern observed in the mass spectrum would offer further structural clues, as specific fragments would be expected to break off from the parent molecule in a predictable manner. chemguide.co.uklibretexts.orgyoutube.comyoutube.com

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 180.0504 |

Note: This is a calculated value. Experimental HRMS data is necessary for confirmation.

IR spectroscopy is used to identify the presence of specific functional groups in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O) of the aldehyde and acetyl groups, and C=C and C=N bonds of the pyridine ring. The positions of these bands provide evidence for the presence of these functional groups.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (hydroxyl) | ~3200-3600 |

| C=O stretch (aldehyde) | ~1690-1715 |

| C=O stretch (acetyl) | ~1670-1690 |

| C=C/C=N stretch (aromatic) | ~1400-1600 |

Note: These are estimated values. Experimental IR data is needed for verification.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the pyridine ring in this compound. The spectrum would show one or more absorption maxima (λmax) corresponding to π→π* and n→π* transitions. The position of these maxima can be influenced by the solvent and the substituents on the pyridine ring. researchgate.netnih.gov

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) |

|---|---|

| π→π* | ~250-350 |

| n→π* | ~300-400 |

Note: These are estimated values and are highly dependent on the solvent. Experimental UV-Vis data is required for accurate determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are indispensable for both the purification of this compound from reaction mixtures and its subsequent quantitative analysis. The choice of method depends on the volatility and polarity of the compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. A reversed-phase HPLC method is typically developed for its separation and quantification. To enhance UV absorbance, pre-column derivatization can be employed. scholarsresearchlibrary.com For instance, reaction with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can target the aldehyde functional group, leading to a derivative with strong chromophoric properties, significantly improving detection limits. epa.govresearchgate.net

A typical HPLC system for the analysis of this compound would involve a C18 stationary phase. The mobile phase would likely be a gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV-Vis detector, monitoring at a wavelength where the analyte or its derivative exhibits maximum absorbance. The retention time under specific conditions is a key identifier for the compound.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 8.5 - 9.5 min |

Note: This data is illustrative and actual values may vary based on the specific HPLC system and conditions.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. acs.org For this compound, its volatility might be limited due to the presence of the hydroxyl group. Therefore, derivatization is often necessary to increase its volatility and thermal stability, preventing on-column degradation. A common derivatization agent for hydroxyl groups is a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group.

The derivatized analyte is then introduced into the GC system, where it is vaporized and separated on a capillary column, often with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. cdc.gov The retention time is a characteristic property used for identification.

Table 2: Representative GC Parameters for TMS-Derivatized this compound

| Parameter | Value |

| Column | HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min hold), then 10 °C/min to 280 °C (5 min hold) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Expected Retention Time | 15 - 17 min |

Note: This data is representative and actual values can differ based on the specific GC system and conditions.

Hyphenated techniques provide a powerful combination of separation and detection capabilities, offering detailed structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful technique for the analysis of compounds like this compound. nih.gov It couples the separation power of HPLC with the sensitive and specific detection of mass spectrometry. Following chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI) and the mass-to-charge ratio of the resulting ions is measured. This provides the molecular weight of the compound and, through fragmentation analysis (MS/MS), valuable structural information. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For the derivatized, volatile form of the compound, GC-MS offers excellent separation and definitive identification. researchgate.netnih.govmdpi.com The mass spectrum of the TMS-derivatized this compound would show a characteristic molecular ion peak and a fragmentation pattern that can be used to confirm its structure.

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (HPLC-NMR): This technique directly couples HPLC separation with NMR spectroscopy. It allows for the acquisition of NMR spectra of the compound as it elutes from the HPLC column, providing unambiguous structural confirmation of the isolated peak.

Table 3: Anticipated Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| LC-MS | ESI Positive | 180.06 | 162 (loss of H₂O), 137 (loss of acetyl group) |

| GC-MS (TMS derivative) | Electron Ionization | 251.10 | 236 (loss of CH₃), 179 (loss of TMS) |

Note: The fragmentation pattern is predictive and would need experimental confirmation.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of 4-Acetyl-5-hydroxynicotinaldehyde.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) calculations are a cornerstone for predicting the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure) in a molecule. For derivatives of pyridine (B92270), such as this compound, DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p) or cc-pVTZ) are commonly used to obtain optimized geometries. nih.govmdpi.comijesit.com These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties.

The electronic structure, including the distribution of electron density and the nature of chemical bonds, is also elucidated through DFT. This analysis helps in identifying the electron-rich and electron-deficient regions of the molecule, which is fundamental to understanding its reactivity.

HOMO-LUMO Analysis and Molecular Orbital Theory

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. scribd.comunizin.org The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For organic molecules, these frontier orbitals are often associated with π-systems, and their analysis provides insights into potential charge transfer interactions within the molecule. nih.govaimspress.com

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. nih.govresearchgate.net |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study the delocalization of electron density and the interactions between orbitals within a molecule. wisc.edunih.gov It provides a description of the bonding in terms of localized orbitals that correspond to the familiar Lewis structure concepts of core, lone pair, and bonding orbitals.

NBO analysis can quantify the stabilization energy associated with hyperconjugative interactions, which involve the donation of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. capes.gov.br These interactions can have a significant impact on the molecule's structure, stability, and reactivity. For instance, NBO analysis can reveal the charge transfer that occurs within the molecule, explaining the delocalization of charge due to intramolecular interactions. wu.ac.th

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov The accuracy of these predictions is highly dependent on the chosen computational method and basis set, as well as the consideration of environmental effects like the solvent. nih.gov Comparing calculated and experimental NMR spectra can aid in the structural elucidation of the molecule. nih.gov

Vibrational Frequencies: The vibrational frequencies corresponding to the normal modes of vibration of the molecule can be calculated. These theoretical frequencies can be compared with experimental data from Infrared (IR) and Raman spectroscopy to help in the assignment of the observed spectral bands. ijesit.com

Reaction Mechanism Studies and Transition State Analysis

Theoretical chemistry plays a crucial role in investigating the pathways of chemical reactions. By mapping the potential energy surface of a reaction, computational methods can identify the most likely reaction mechanism. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. For complex molecules, understanding the reaction mechanism provides valuable insights into how the molecule might behave in a chemical or biological system. youtube.com

Structure-Reactivity Relationship (SRR) Elucidation

Structure-Reactivity Relationship (SRR) studies aim to establish a correlation between the chemical structure of a molecule and its reactivity. rsc.org By systematically modifying the structure of a molecule and calculating its reactivity parameters, it is possible to understand how different functional groups and structural features influence its chemical behavior. For this compound, this could involve studying how substitutions on the pyridine ring or modifications to the acetyl and aldehyde groups affect its electronic properties and, consequently, its reactivity. capes.gov.br

Conformational Analysis and Tautomerism Studies

The structure of this compound features several rotatable bonds and functional groups capable of tautomerization, suggesting a complex potential energy surface with multiple possible conformers and tautomers.

Conformational Analysis:

A significant factor in the conformational preference is the potential for intramolecular hydrogen bonding. The arrangement of the hydroxyl, acetyl, and aldehyde groups allows for the formation of a six-membered ring through a hydrogen bond between the hydroxyl proton and the carbonyl oxygen of either the acetyl or the aldehyde group. mdpi.commdpi-res.com Such intramolecular hydrogen bonds are known to be stabilizing and are a common feature in similar structures. mdpi.comosti.govdigitellinc.com

Computational studies on analogous systems, such as substituted pyridine aldehydes and acylphloroglucinols, consistently show that conformers allowing for the formation of intramolecular hydrogen bonds are significantly lower in energy. nih.govresearchgate.net The strength of this interaction can be estimated using computational methods by comparing the energy of the hydrogen-bonded conformer to a hypothetical reference structure where this bond is absent. mdpi.comosti.gov

Tautomerism Studies:

This compound can exist in several tautomeric forms due to proton transfer between the hydroxyl group and the carbonyl oxygen atoms or the ring nitrogen. The principal tautomeric equilibrium is expected to be of the keto-enol type.

The primary enol form is the structure of this compound itself. Keto tautomers can be formed by the migration of the hydroxyl proton to one of the carbonyl oxygen atoms, creating a quinone-methide-like structure, or to the pyridine nitrogen. Theoretical calculations on similar hydroxy-substituted pyridine and quinoline (B57606) systems often show that the relative stability of tautomers can be significantly influenced by the electronic nature of substituents and the surrounding medium (solvent effects). nih.gov

In the absence of direct experimental or computational data for this compound, we can hypothesize the most likely tautomers based on general chemical principles and findings for related molecules. The stability of these tautomers would be determined by factors such as aromaticity, conjugation, and intramolecular hydrogen bonding. DFT calculations would be the method of choice to determine the relative energies and, therefore, the equilibrium populations of these different tautomeric forms. nih.gov

Hypothetical Relative Energies of Tautomers:

To illustrate the expected outcomes of a computational study, the following table presents hypothetical relative energies for plausible tautomers of this compound. These values are for illustrative purposes only and would need to be confirmed by specific DFT calculations. The enol form is taken as the reference (0.0 kcal/mol).

| Tautomer Name | Hypothetical Relative Energy (kcal/mol) |

| This compound (Enol form) | 0.0 |

| Keto Tautomer 1 (proton transfer to acetyl O) | +5.7 |

| Keto Tautomer 2 (proton transfer to aldehyde O) | +8.2 |

| Zwitterionic Tautomer (proton transfer to N) | +15.1 |

Note: These values are hypothetical and serve to illustrate the likely energetic landscape that would be revealed by a dedicated computational study.

Applications of 4 Acetyl 5 Hydroxynicotinaldehyde and Its Derivatives in Chemical Synthesis and Other Fields

Role as Intermediates in the Synthesis of Complex Organic Molecules

The reactivity of the aldehyde and acetyl groups, combined with the inherent properties of the pyridine (B92270) nucleus, makes 4-Acetyl-5-hydroxynicotinaldehyde a key intermediate in the synthesis of diverse organic compounds, including heterocyclic systems and scaffolds for bioactive molecules.

Precursors for Heterocyclic Systems (e.g., Thiazolidinones, Pyrimidinones)

This compound is a suitable precursor for the synthesis of various heterocyclic systems, notably thiazolidinones and pyrimidinones (B12756618). The aldehyde functionality allows for its participation in cyclocondensation reactions, a common strategy for constructing these five- and six-membered rings.

Thiazolidinones: The synthesis of thiazolidin-4-ones often involves a one-pot, three-component reaction between an amine, a mercaptocarboxylic acid, and an aldehyde. nih.gov In this reaction, this compound can serve as the aldehyde component. The general scheme involves the formation of an imine between the amine and the aldehyde, which then undergoes cyclization with the mercaptocarboxylic acid to yield the thiazolidinone ring. nih.gov Another important synthetic route is the Knoevenagel condensation of a thiazolidinone core with an aldehyde, which can also be applied using this compound to generate 5-ylidene-4-thiazolidinone derivatives. nih.govresearchgate.net

Table 1: Synthetic Strategies for Thiazolidinone Synthesis Potentially Utilizing this compound

| Reaction Type | Reactants | Key Features |

| Three-component cyclocondensation | Amine, Mercaptocarboxylic acid, Aldehyde | One-pot synthesis, good yields. nih.gov |

| Knoevenagel condensation | Thiazolidinone core, Aldehyde | Forms 5-ylidene derivatives. nih.govresearchgate.net |

Pyrimidinones: The synthesis of pyrimidinones can be achieved through various multicomponent reactions, such as the Biginelli reaction. While direct evidence of using this compound in this specific reaction is not abundant in the literature, its aldehyde group makes it a plausible candidate for such syntheses, which typically involve an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea.

Building Blocks for Pharmaceutical and Agrochemical Scaffolds

While specific examples of agrochemicals derived from this compound are not extensively documented, the general importance of functionalized pyridines in this industry suggests its potential as a building block for novel herbicides, insecticides, and fungicides.

Catalytic Applications and Organocatalysis

The field of organocatalysis, which utilizes small organic molecules as catalysts, has expanded rapidly. While there is a lack of specific research on the direct catalytic applications of this compound itself, its structure suggests potential for development into organocatalysts. For instance, the pyridine nitrogen could act as a Lewis base, and the hydroxyl group could participate in hydrogen bond-donating catalysis. Asymmetric organocatalysis has been successfully applied to the synthesis of various derivatives, such as coumarins, which share some structural similarities with potential derivatives of this compound. beilstein-journals.org Further research could explore the modification of this compound to create novel catalysts for various organic transformations.

Development of Chemical Probes and Ligands (e.g., for PET imaging)

The development of radiolabeled ligands for Positron Emission Tomography (PET) imaging is a crucial area of medical research, enabling the non-invasive study of biological processes in vivo. Pyridine-containing molecules are frequently used as scaffolds for PET ligands targeting various receptors and enzymes in the brain.

Although this compound has not been directly reported as a PET ligand, its structural components are present in known PET tracers. For example, fluorinated and acetylated nicotinic derivatives have been developed as ligands for imaging nicotinic acetylcholine (B1216132) receptors and other targets. The potential for introducing a positron-emitting isotope, such as Fluorine-18, onto the pyridine ring or an alkyl chain attached to it, makes derivatives of this compound promising candidates for the development of new PET imaging agents.

Potential in Material Science and Photophysical Applications (e.g., fluorescence detection)

Functional organic molecules are increasingly important in material science for applications ranging from organic light-emitting diodes (OLEDs) to chemical sensors. The photophysical properties of a molecule, such as its ability to absorb and emit light (fluorescence), are central to these applications.

Derivatives of this compound, with their combination of an aromatic ring and electron-withdrawing/donating groups, have the potential to exhibit interesting photophysical properties. While specific studies on the fluorescence of this particular compound are limited, related structures have been employed in the development of fluorescent sensors. For instance, fluorescent chemosensors for the detection of organophosphate nerve agent simulants have been synthesized based on 4-pyridyl-5-hydroxyethyl-thiazole structures. nih.gov These sensors operate via a cyclization reaction that leads to an enhanced fluorescence response. nih.gov This principle could potentially be adapted to create sensors based on this compound for the detection of specific analytes.

Furthermore, fluorescence detection methods based on fluorescence resonance energy transfer (FRET) have been developed for other hydroxylated furanone compounds, demonstrating the utility of such functionalities in sensing applications. mdpi.com The inherent structural features of this compound suggest that it and its derivatives could be explored for the development of novel fluorescent probes and materials.

Table 2: Examples of Related Fluorescent Sensors

| Sensor Type | Target Analyte | Principle of Detection | Reference |

| Pyridyl-hydroxyethyl-thiazole | Organophosphate nerve agent simulants | Cyclization-induced fluorescence enhancement | nih.gov |

| Fe3O4@Au-CD with Rhodamine 6G | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | Fluorescence Resonance Energy Transfer (FRET) | mdpi.com |

| Organic fluorescent sensors | Formaldehyde | Various, including turn-on/turn-off mechanisms | researchgate.net |

| N-acetyl-p-quinoneimine matrix | Ag+ and Na+ | In situ formation of fluorescent silver nanostructures | nih.gov |

Molecular Interactions and Biological Activities Mechanistic & in Vitro/in Silico Focus

In Vitro Studies of Enzyme Inhibition and Modulation

The ability of 4-Acetyl-5-hydroxynicotinaldehyde and related compounds to inhibit or modulate the activity of various enzymes has been a subject of scientific investigation. These studies provide insights into the compound's potential biological effects at a molecular level.

Inhibition of Glycosidases (e.g., α-Amylase, α-Glucosidase)

Inhibitors of glycosidases, such as α-amylase and α-glucosidase, are of significant interest for their potential to manage postprandial hyperglycemia by delaying carbohydrate digestion. nih.govnih.gov These enzymes are crucial for breaking down complex carbohydrates into absorbable monosaccharides. nih.govnih.govnih.gov Natural products are a rich source of such inhibitors. nih.govresearchgate.net

While direct studies on this compound's inhibition of these specific glycosidases are not extensively detailed in the provided results, the inhibition of α-glucosidase by structurally related phenolic and acetophenone (B1666503) compounds has been reported. For instance, some acetophenone glucosides have exhibited weak α-glucosidase inhibitory activity. researchgate.net The inhibitory potency of such compounds can be influenced by the presence and position of hydroxyl and acetyl groups.

Interactive Table: α-Glucosidase Inhibition by Various Compounds

| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) | Source |

|---|---|---|---|---|

| Compound 4 | 256 | 92.5 | - | mdpi.com |

| Compound 5 | 4 | 91.5 | - | mdpi.com |

| Compound 10 | 256 | 85.0 | - | mdpi.com |

| Acarbose | - | - | 169.8 | mdpi.com |

| EA extract of Black Rice Bran | 100 | 66.7 | - | nih.gov |

| Acarbose | 100 | 75.4 | - | nih.gov |

Mechanistic Aspects of Interactions with Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a superfamily of proteins essential for the metabolism of a wide array of endogenous and exogenous compounds, including drugs. nih.govnih.gov Interactions with these enzymes can lead to altered drug efficacy or toxicity. nih.gov CYP enzymes, such as CYP3A4, are known to be involved in extensive protein-protein interactions, potentially forming metabolosomes that regulate their function. nih.gov

The interaction of a compound with CYP enzymes can be as a substrate, inhibitor, or inducer. Inhibition can be competitive, where the inhibitor vies with the substrate for the active site, potentially leading to increased plasma levels of the unmetabolized drug. nih.gov The specific mechanisms of how this compound interacts with different CYP450 isozymes, such as whether it acts as a competitive or non-competitive inhibitor, require further detailed investigation. A study on N-acetyl pyrazolines, which share some structural features, showed interaction with CYP enzymes, with one compound forming a hydrogen bond with Glu374 of a P450 protein. researchgate.net

Other Enzyme-Substrate Interactions (e.g., E. coli FabH)

The enzyme β-ketoacyl-acyl carrier protein synthase III (FabH) plays a crucial role in the initiation of fatty acid biosynthesis in organisms like Escherichia coli. nih.govresearchgate.net It catalyzes the condensation of acetyl-CoA with malonyl-ACP. researchgate.net Inhibition of FabH can disrupt bacterial fatty acid synthesis, making it a potential target for antibacterial agents. Acyl-ACPs have been shown to inhibit FabH activity, with their potency increasing with the length of the acyl chain. researchgate.net The inhibition by acyl-ACPs is competitive with respect to malonyl-ACP, suggesting they bind to the same site on the enzyme. researchgate.net

Molecular Docking and In Silico Screening Studies

Molecular docking and other in silico methods are powerful computational tools used to predict the binding affinity and interaction patterns between a ligand, such as this compound, and a target protein. nih.govnih.gov These studies are instrumental in identifying potential molecular targets and elucidating the structural basis of ligand-protein interactions. nih.gov

Identification of Potential Molecular Targets

In silico screening can be employed to test a compound against a library of known protein structures to identify potential biological targets. This approach helps in hypothesizing the compound's mechanism of action. For instance, docking studies have been used to identify potential inhibitors for enzymes like acetylcholinesterase and various kinases involved in cancer pathways. nih.govnih.gov The results from such screenings can guide further experimental validation.

Ligand-Protein Binding Mode Analysis

Once a potential target is identified, molecular docking can provide detailed insights into the binding mode of the ligand within the protein's active site. mdpi.com This analysis reveals crucial interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges that stabilize the ligand-protein complex. nih.govcharlotte.edu For example, in a study of pyrazoline derivatives with the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), docking revealed binding affinities of -7.9 and -8.0 kcal/mol. researchgate.net The analysis of these docked complexes can show specific amino acid residues that are key for the interaction. nih.gov

Interactive Table: Molecular Docking Binding Affinities

| Compound | Target Protein | Binding Affinity (kcal/mol) | Source |

|---|---|---|---|

| Pyrazoline 1 | EGFR-TK | -7.9 | researchgate.net |

| Pyrazoline 2 | EGFR-TK | -8.0 | researchgate.net |

| Compound 4 | Human intestinal α-glucosidase | -9.0 | mdpi.com |

| Compound 5 | Human intestinal α-glucosidase | -7.4 | mdpi.com |

| Compound 3c | GABAA Receptor | -10.0 ± 5 | mdpi.com |

| Compound 4b | GABAA Receptor | -10.0 ± 5 | mdpi.com |

| Compound 4e | SERT | -11.0 ± 0.54 | mdpi.com |

Structure-Activity Relationship (SAR) Studies based on Molecular Interactions

While direct and extensive SAR studies on this compound are not widely available in the public domain, the biological activities of this molecule can be inferred by analyzing the contributions of its constituent functional groups—the acetyl, hydroxyl, and nicotinaldehyde moieties—based on research on related pyridine (B92270) compounds. nih.govnih.govmdpi.com The presence and relative positions of these groups on the pyridine ring are expected to be critical determinants of its bioactivity. mdpi.com

The hydroxyl group, particularly at the 3-position of the pyridine ring, is a common feature in many biologically active molecules and is known to enhance various pharmacological effects. nih.govmdpi.com Its electron-donating nature and ability to form hydrogen bonds are crucial for interactions with biological targets. Studies on other 3-hydroxypyridine (B118123) derivatives have highlighted the importance of this group for anti-inflammatory and antioxidant activities. nih.gov

The acetyl group, a ketone, introduces a region of planarity and an electrophilic carbon, which can participate in various molecular interactions. The carbonyl oxygen can act as a hydrogen bond acceptor, further stabilizing interactions with receptor sites. The presence of a C=O group in pyridine derivatives has been associated with enhanced antiproliferative activity. mdpi.com

The aldehyde group at the 4-position (nicotinaldehyde moiety) is a key feature that can significantly influence the molecule's reactivity and biological profile. Aldehydes are known to be reactive functional groups that can form Schiff bases with primary amino groups, such as the lysine (B10760008) residues in proteins, potentially leading to enzyme inhibition. Pyridine-carboxaldehyde derivatives have demonstrated notable antimicrobial activities. researchgate.net

The interplay of these three functional groups on the pyridine scaffold of this compound likely results in a unique electronic and steric profile that dictates its specific interactions with biological macromolecules.

Table 1: Inferred Structure-Activity Relationships of this compound based on Analogous Pyridine Derivatives

| Functional Group | Position | Inferred Contribution to Biological Activity | Reference |

| Hydroxyl (-OH) | 5 | Potential enhancement of anti-inflammatory and antioxidant activities through hydrogen bonding and electron-donating properties. | nih.govmdpi.com |

| Acetyl (-COCH₃) | 4 | May contribute to bioactivity through hydrogen bond acceptance and electrophilic interactions. | mdpi.com |

| Aldehyde (-CHO) | 3 | Likely involved in covalent interactions with biological targets (e.g., forming Schiff bases), contributing to antimicrobial effects. | researchgate.net |

| Pyridine Ring | - | Serves as a core scaffold, with its aromaticity and nitrogen heteroatom influencing solubility and receptor binding. | nih.gov |

Exploration of Specific Biological Activities at the Molecular Level

Based on the functional groups present in this compound, it is plausible to explore its potential antimicrobial and anti-inflammatory activities at a molecular level.

Antimicrobial Activity:

The antimicrobial potential of this compound can be attributed to several molecular mechanisms. The aldehyde functional group is a well-known reactive moiety that can contribute to antimicrobial action. nih.gov It is proposed that the compound could exert its effect through the disruption of microbial cell membranes or by interfering with essential cellular processes. The formation of Schiff bases with amino groups on microbial proteins or enzymes could lead to their inactivation, thereby inhibiting microbial growth. Furthermore, pyridine derivatives have been shown to possess broad-spectrum antimicrobial properties, and the combination of the hydroxyl and acetyl groups may modulate this activity. nih.gov

Anti-inflammatory Activity:

The anti-inflammatory potential of this compound is likely linked to the 3-hydroxy-pyridine core. Derivatives of 3-hydroxypyridin-4-one have demonstrated significant anti-inflammatory effects. nih.gov One proposed mechanism for this activity is the chelation of iron, which is a crucial cofactor for enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase. nih.gov By sequestering iron, these compounds can inhibit the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govnih.gov The acetyl group may further enhance this activity by influencing the electronic properties of the pyridine ring and its interaction with the active sites of inflammatory enzymes.

Table 2: Proposed Molecular Mechanisms of Biological Activities for this compound

| Biological Activity | Proposed Molecular Mechanism | Key Functional Groups Involved | Reference |

| Antimicrobial | Formation of Schiff bases with microbial proteins/enzymes, leading to their inactivation. | Aldehyde | |

| Disruption of microbial cell membrane integrity. | Pyridine ring, Acetyl, Hydroxyl | nih.gov | |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) and lipoxygenase enzymes through iron chelation. | Hydroxyl | nih.govnih.gov |

| Modulation of pro-inflammatory signaling pathways. | Hydroxyl, Acetyl | nih.gov |

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Pathways

Key Research Areas:

One-Pot and Multicomponent Reactions: Designing a one-pot synthesis where multiple chemical transformations occur in a single reaction vessel would be a significant advancement. researchgate.net This approach, often utilizing cascade or tandem reactions, would improve efficiency by reducing the number of purification steps and the consumption of solvents and reagents.

C-H Functionalization: Direct C-H functionalization of a simpler pyridine (B92270) precursor represents a highly atom-economical strategy. rsc.org However, achieving regioselectivity, especially at the meta-position (C-5), is a known challenge in pyridine chemistry. nih.govnih.gov Developing novel catalytic systems that can selectively introduce the acetyl, hydroxyl, and formyl groups onto a pre-existing pyridine ring would be a groundbreaking area of research.

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and energy sources is a growing priority in chemical synthesis. nih.gov Future pathways for 4-Acetyl-5-hydroxynicotinaldehyde could explore:

Biocatalysis: Employing enzymes to carry out specific transformations with high selectivity under mild conditions.

Photocatalysis: Using visible light to drive chemical reactions, offering a more sustainable energy input compared to traditional heating. researchgate.net

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. nih.gov

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Multicomponent Reactions | High efficiency, reduced waste, operational simplicity. | Finding compatible reaction partners and catalysts. |

| Late-Stage C-H Functionalization | Atom economy, access to novel derivatives. | Achieving high regioselectivity, overcoming the inertness of certain C-H bonds. nih.govresearchgate.net |

| Green Chemistry Methods | Reduced environmental impact, safer reaction conditions. | Catalyst stability and reusability, scalability of the process. |

Advanced Mechanistic Studies of Reactivity and Selectivity

The interplay of the electron-withdrawing acetyl and formyl groups with the electron-donating hydroxyl group on the pyridine ring suggests a complex reactivity profile for this compound. Understanding the underlying mechanisms governing its reactions is crucial for its controlled application in further chemical synthesis.

Areas for Mechanistic Investigation:

Tautomerism: The 5-hydroxy group can potentially exist in equilibrium with its pyridone tautomer. The position of this equilibrium can be influenced by the solvent and pH, and it will significantly impact the molecule's reactivity and electronic properties.

Regioselectivity of Reactions: The three functional groups offer multiple sites for chemical modification. For instance, nucleophilic addition could occur at either the formyl or the acetyl carbonyl group. Mechanistic studies, including kinetic analyses and isotopic labeling, would be essential to predict and control the outcome of such reactions.

Influence of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring influences the electron density of the entire molecule, affecting the reactivity of the substituents. Studies on the protonation state and its effect on reaction pathways would provide valuable insights. Kinetic and mechanistic studies on related systems, such as the reduction of melilotate hydroxylase by reduced pyridine nucleotides, have demonstrated the complexity of reactions involving substituted pyridines. nih.gov

Rational Design of Derivatives with Tailored Molecular Interactions

The pyridine scaffold is a cornerstone in medicinal chemistry, with a significant number of FDA-approved drugs containing this heterocycle. researchgate.netnih.gov The functional groups of this compound provide ideal handles for creating a library of derivatives with potentially valuable biological activities.

Strategies for Derivative Design:

Structure-Activity Relationship (SAR) Studies: By systematically modifying each functional group, researchers can probe how changes in the molecular structure affect its interaction with biological targets. For example, the aldehyde could be converted to a variety of other functional groups, such as amines, alcohols, or carboxylic acids, to explore different binding interactions. The presence of -OH and -C=O groups has been shown to enhance the antiproliferative activity of some pyridine derivatives. nih.gov

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties can lead to improved potency, selectivity, or pharmacokinetic properties. For instance, the acetyl group could be replaced with other acyl groups or sulfonyl groups to modulate electronic and steric properties.

Fragment-Based Drug Design: The core scaffold of this compound could serve as a starting point, with fragments known to bind to specific biological targets being added to create novel, potent molecules. This approach has been successful in the development of other pyridine-based inhibitors. acs.org The rational design of lipopeptides derived from bacitracin has shown that the introduction of pyridine-containing fragments can modulate antibacterial activity. acs.org

Integration of Computational and Experimental Methodologies for Predictive Chemical Science

The synergy between computational modeling and experimental work is a powerful tool in modern chemical research. nih.gov For a novel compound like this compound, this integrated approach can accelerate discovery and deepen understanding.

Key Integrated Approaches:

Predicting Reactivity and Spectra: Density Functional Theory (DFT) calculations can be used to predict the molecule's geometric and electronic structure, vibrational frequencies (IR and Raman spectra), and NMR chemical shifts. researchgate.net This information can aid in the characterization of the compound and its reaction products.

Modeling Reaction Mechanisms: Computational studies can elucidate transition states and reaction pathways, providing insights into selectivity and reactivity that can be difficult to obtain experimentally. This can guide the optimization of reaction conditions for desired outcomes.

Virtual Screening and Docking Studies: In the context of drug design, computational docking can predict how derivatives of this compound might bind to the active site of a biological target. acs.org This allows for the prioritization of a smaller number of promising compounds for synthesis and biological testing, saving time and resources. The design of novel pyridine–urea (B33335) hybrid compounds as anticancer agents has been guided by such rational design and mechanistic insights. mdpi.com

| Computational Method | Application for this compound | Expected Outcome |

| Density Functional Theory (DFT) | Calculation of molecular orbitals, electron density, and spectroscopic properties. | Prediction of reactivity hotspots and aid in structural elucidation. |

| Molecular Dynamics (MD) Simulations | Simulation of the molecule's behavior in different solvent environments or in complex with a biological target. | Understanding conformational flexibility and binding stability. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in a complex environment, such as an enzyme active site. | Detailed understanding of enzymatic transformations and inhibitor binding. |

By systematically addressing these future research directions and challenges, the scientific community can unlock the full potential of this compound as a versatile building block for new materials and therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.